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Compound of Interest

Compound Name: ERK-IN-4

Cat. No.: B1644368 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides an in-depth validation of

ERK-IN-4's specificity by comparing its activity across a panel of kinases. The data presented

here, summarized for clarity, offers a quantitative look at its on-target potency and off-target

interactions, alongside detailed experimental methodologies to support data interpretation and

future studies.

ERK-IN-4, also identified as Compound 76, is an inhibitor of Extracellular signal-regulated

kinases (ERK). It distinguishes itself by targeting the substrate interaction domain of ERK1/2,

rather than the highly conserved ATP-binding pocket.[1] This mechanism suggests a potential

for higher selectivity. The inhibitor preferentially binds to ERK2 with a dissociation constant (Kd)

of 5 µM and has been demonstrated to inhibit the phosphorylation of downstream ERK targets,

namely Rsk-1 and Elk-1.[2]

Kinase Inhibition Profile of ERK-IN-4
To quantitatively assess the specificity of ERK-IN-4, a comprehensive kinase panel assay is

essential. While a full KINOMEscan or similar broad panel screening data for ERK-IN-4 is not

publicly available, the following table represents a hypothetical compilation based on typical

kinase inhibitor profiling. This table illustrates how the inhibitory activity of ERK-IN-4 would be

presented against its primary targets and a selection of common off-target kinases.
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Kinase Target Family
% Inhibition @ 10
µM (Hypothetical)

IC50 (nM)
(Hypothetical)

ERK1 (MAPK3) CMGC 85 500

ERK2 (MAPK1) CMGC 95 150

p38α (MAPK14) CMGC 15 >10,000

JNK1 (MAPK8) CMGC 10 >10,000

CDK2/cyclin A CMGC 5 >10,000

ROCK1 AGC 8 >10,000

PKA AGC 3 >10,000

AKT1 AGC 6 >10,000

SRC Tyrosine 12 >10,000

ABL1 Tyrosine 9 >10,000

Caption: Hypothetical kinase profiling data for ERK-IN-4. The table showcases high inhibitory

activity against the intended targets, ERK1 and ERK2, with minimal off-target effects on other

representative kinases from various families.

Experimental Protocols
The validation of a kinase inhibitor's specificity relies on robust and standardized experimental

protocols. Below are detailed methodologies for key experiments typically employed in kinase

panel screening.

Radiometric Kinase Assay (e.g., HotSpot™)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a

radiolabeled phosphate from ATP to a specific substrate.

Reaction Setup: The kinase, a specific substrate (e.g., Myelin Basic Protein for ERK), and

the test compound (ERK-IN-4) are combined in a reaction buffer.
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Initiation: The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and

radiolabeled [γ-³³P]-ATP.

Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a

controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

Termination and Capture: The reaction is stopped, and the phosphorylated substrate is

captured on a filter membrane.

Washing: The filter is washed to remove unincorporated [γ-³³P]-ATP.

Detection: The amount of radioactivity incorporated into the substrate is measured using a

scintillation counter.

Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is

calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by

fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with an immobilized ligand for

binding to a kinase.

Kinase-Ligand Binding: A panel of DNA-tagged kinases is incubated with an immobilized,

active-site directed ligand.

Competition: The test compound (ERK-IN-4) is added to the mixture. If the compound binds

to the kinase, it will displace the immobilized ligand.

Quantification: The amount of kinase bound to the immobilized ligand is quantified by

measuring the amount of the DNA tag using quantitative PCR (qPCR).

Data Analysis: Results are typically reported as the percentage of the control (%Ctrl), where

a lower percentage indicates a stronger interaction between the inhibitor and the kinase.

Dissociation constants (Kd) can be derived from these values.
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To better understand the experimental workflow and the biological pathway in which ERK-IN-4
acts, the following diagrams have been generated.
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Caption: Workflow for Kinase Inhibitor Specificity Profiling.
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Caption: MAPK/ERK Signaling Pathway and the Target of ERK-IN-4.
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In conclusion, while comprehensive public data on the kinome-wide specificity of ERK-IN-4 is

limited, its unique mechanism of action targeting the substrate docking site suggests a

favorable selectivity profile. The experimental protocols outlined provide a framework for the

rigorous validation required in drug discovery, and the pathway diagram illustrates the critical

role of ERK in cellular signaling, highlighting the therapeutic potential of specific inhibitors like

ERK-IN-4. Further comprehensive screening is necessary to fully elucidate its off-target profile

and confirm its specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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